molecular formula C9H14N4O4 B8107564 (2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate

(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate

Cat. No.: B8107564
M. Wt: 242.23 g/mol
InChI Key: YZMPDHTZJJCGEI-BQBZGAKWSA-N
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Description

The compound (2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate is a complex organic molecule with significant biochemical relevance. It is characterized by the presence of an imidazole ring, a hydroxypropanoyl group, and an azaniumyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and imidazole derivatives.

    Peptide Bond Formation: The key step involves the formation of a peptide bond between the amino acid and the imidazole derivative. This is usually achieved through coupling reactions using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., HOBt).

    Protection and Deprotection: Protecting groups are often used to prevent unwanted side reactions. Common protecting groups include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), which are removed under specific conditions to yield the final product.

    Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk quantities.

    Automated Systems: Employing automated synthesis systems to enhance efficiency and reproducibility.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropanoyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the imidazole ring into more saturated derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its role in enzyme interactions and metabolic pathways. It serves as a model compound for understanding protein-ligand interactions.

Medicine

Medically, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In the industrial sector, the compound is used in the development of biochemical assays and diagnostic tools. Its stability and reactivity make it suitable for various applications in biotechnology.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure but simpler.

    Carnosine: A dipeptide containing histidine, with similar biochemical properties.

    Anserine: Another dipeptide related to carnosine, with a similar structure and function.

Uniqueness

The uniqueness of (2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c10-6(3-14)8(15)13-7(9(16)17)1-5-2-11-4-12-5/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMPDHTZJJCGEI-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)[O-])NC(=O)C(CO)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)[O-])NC(=O)[C@H](CO)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67726-09-4
Record name Serylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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